

commercial availability of 4-Chloro-2-fluoro-3-methoxyphenol

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Compound of Interest

Compound Name:	4-Chloro-2-fluoro-3-methoxyphenol
CAS No.:	1993479-29-0
Cat. No.:	B6305227

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An In-depth Technical Guide to **4-Chloro-2-fluoro-3-methoxyphenol**: Synthesis, Properties, and Commercial Availability

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Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-fluoro-3-methoxyphenol**, a substituted aromatic phenol of interest to researchers and professionals in drug development and agrochemical synthesis. Given its limited direct commercial availability, this document focuses on its synthesis from readily accessible precursors, particularly the corresponding boronic acid. The guide details its physicochemical properties, potential applications as a synthetic intermediate, and essential safety and handling protocols. This work is intended to serve as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.

Introduction and Strategic Importance

4-Chloro-2-fluoro-3-methoxyphenol is a halogenated and methoxylated phenol derivative. The unique substitution pattern on the aromatic ring—featuring a chlorine atom, a fluorine atom, and a methoxy group—imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.[1][2] Substituted phenols are foundational scaffolds in a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The strategic placement of halogen and methoxy substituents can significantly influence a molecule's reactivity, metabolic stability, and biological activity, making compounds like **4-Chloro-2-fluoro-3-methoxyphenol** sought-after building blocks in the design of novel therapeutic agents and agrochemicals.[1][5]

While direct applications of this specific phenol are not widely documented, its structural motifs are present in more complex molecules, suggesting its primary role as a key intermediate. This guide, therefore, emphasizes the practical aspects of its procurement through synthesis to enable its broader use in research and development.

Commercial Availability: A Synthesis-First Approach

Direct, off-the-shelf commercial availability of **4-Chloro-2-fluoro-3-methoxyphenol** is highly limited. A search of major chemical supplier catalogs reveals its general absence as a stock item, with only occasional listings from specialized suppliers which may require custom synthesis upon request.

- AOBchem Usa is one potential, albeit unconfirmed, supplier for **4-Chloro-2-fluoro-3-methoxyphenol**.[6]

Given this landscape, a more reliable and practical approach for obtaining this compound is through chemical synthesis. The most logical and well-documented precursor is 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, which is readily available from numerous commercial suppliers in various quantities.

Table 1: Commercial Availability of Key Precursor: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Supplier	CAS Number	Purity	Typical Quantities
Sigma-Aldrich	944129-07-1	98%	100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g
ChemicalBook Suppliers	944129-07-1	99%	Grams to Kilograms
Ambeed, Inc. (via Sigma-Aldrich)	944129-07-1	98%	Milligrams to Grams

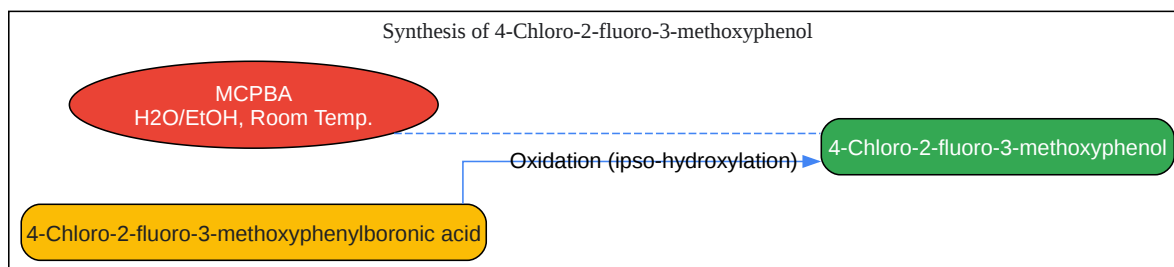
The wide availability of this boronic acid makes the synthesis of the target phenol a straightforward and accessible process for a well-equipped organic chemistry laboratory.

Synthesis of 4-Chloro-2-fluoro-3-methoxyphenol

The most efficient pathway to **4-Chloro-2-fluoro-3-methoxyphenol** is the oxidation of its commercially available boronic acid precursor. This transformation, known as ipso-hydroxylation, is a well-established and reliable method for converting arylboronic acids into phenols.[3]

Recommended Synthetic Route: Oxidation of Arylboronic Acid

Several methods exist for the oxidation of arylboronic acids to phenols, often employing oxidants like hydrogen peroxide, oxone, or m-chloroperbenzoic acid (MCPBA).[3][7][8] The use of MCPBA offers a mild, efficient, and metal-free approach, proceeding at room temperature with high yields.[7][8]



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Caption: Synthetic pathway from the boronic acid to the phenol.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the highly efficient MCPBA oxidation method.[7][8] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.0 eq)
- m-Chloroperbenzoic acid (MCPBA, ~77%, 1.2 eq)
- Ethanol (EtOH)
- Deionized Water (H₂O)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.0 eq) in a 2:1 mixture of ethanol and water.
- **Addition of Oxidant:** To the stirring solution at room temperature, add MCPBA (1.2 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
- **Workup:**
 - Quench the reaction by adding a saturated aqueous solution of NaHCO_3 to neutralize the m-chlorobenzoic acid byproduct.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **4-Chloro-2-fluoro-3-methoxyphenol** by column chromatography on silica gel, if necessary, to obtain the final product.

Synthesis of the Boronic Acid Precursor

For researchers interested in the synthesis of the precursor itself, U.S. Patent 8,822,730 B2 describes a method starting from 2-chloro-6-fluoroanisole.^[9] The process involves lithiation

with n-butyllithium followed by reaction with trimethyl borate and subsequent hydrolysis to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[9]

Physicochemical Properties

As specific experimental data for **4-Chloro-2-fluoro-3-methoxyphenol** is not widely published, the following properties are a combination of computed data and informed estimates based on structurally similar compounds.

Table 2: Physicochemical Properties of 4-Chloro-2-fluoro-3-methoxyphenol

Property	Value (Estimated/Computed)	Source/Basis
IUPAC Name	4-Chloro-2-fluoro-3-methoxyphenol	-
Molecular Formula	C ₇ H ₆ ClFO ₂	-
Molecular Weight	176.57 g/mol	-
Appearance	Off-white to light brown solid (Predicted)	Comparison with related phenols
Melting Point	Not available	-
Boiling Point	Not available	-
XLogP3	~2.5	Estimated from similar structures[10]
Hydrogen Bond Donor Count	1	Computed
Hydrogen Bond Acceptor Count	2	Computed

Applications in Research and Development

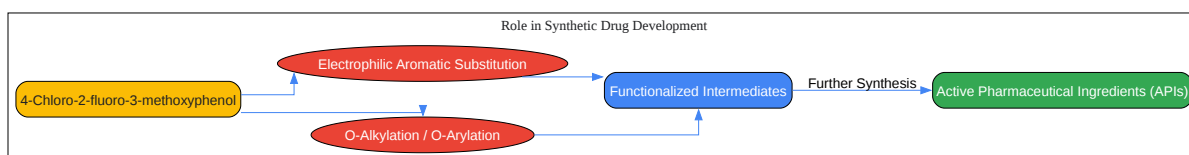
The primary value of **4-Chloro-2-fluoro-3-methoxyphenol** lies in its role as a versatile building block for more complex molecules. The applications of its direct precursor, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, provide strong indicators of its potential utility.

Agrochemicals

The boronic acid precursor is a key intermediate in the synthesis of certain herbicides.[9][11] This suggests that the corresponding phenol could also be utilized in the development of novel pesticides and herbicides, where the specific substitution pattern can fine-tune the biological activity and selectivity of the final product.

Pharmaceutical Development

Halogenated phenols are a cornerstone of medicinal chemistry.[1] They serve as precursors for a wide range of therapeutic agents, including anti-inflammatory, anti-tumor, and antimicrobial compounds.[5] The presence of both fluorine and chlorine atoms can enhance metabolic stability and binding affinity to biological targets.



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Caption: Potential synthetic utility in drug discovery workflows.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Chloro-2-fluoro-3-methoxyphenol** is not readily available, its handling should be guided by the known hazards of related halogenated and phenolic compounds.[12]

- **General Hazards:** Phenols are known to be corrosive and can cause chemical burns upon skin contact.[12] They are often acutely toxic if swallowed, inhaled, or absorbed through the skin.[12][13]

- GHS Hazard Classification (Predicted): Based on similar compounds like 4-chloro-3-methoxyphenol, the following GHS classifications are anticipated:[10]
 - Acute Toxicity (Oral, Dermal, Inhalation): Warning
 - Skin Corrosion/Irritation: Warning
 - Serious Eye Damage/Eye Irritation: Danger
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

4-Chloro-2-fluoro-3-methoxyphenol represents a valuable, yet not commonly cataloged, chemical intermediate. This guide has established that the most practical and reliable method for its acquisition is through the synthesis from its commercially available precursor, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. The provided synthetic protocol, based on the mild and efficient MCPBA oxidation of the boronic acid, offers a clear pathway for its preparation. With applications rooted in the synthesis of agrochemicals and pharmaceuticals, this phenol derivative stands as a promising building block for innovation in chemical research and development. It is imperative that all handling and synthesis be conducted with strict adherence to safety protocols appropriate for halogenated phenolic compounds.

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